molecular formula C5H8O2S B567884 3-Methylthietane-3-carboxylic acid CAS No. 1332495-32-5

3-Methylthietane-3-carboxylic acid

Cat. No.: B567884
CAS No.: 1332495-32-5
M. Wt: 132.177
InChI Key: WXZNWQGSKLASHM-UHFFFAOYSA-N
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Description

3-Methylthietane-3-carboxylic acid: is an organic compound that belongs to the class of carboxylic acids. It features a thietane ring, which is a four-membered ring containing a sulfur atom. The presence of the sulfur atom in the ring structure imparts unique chemical properties to the compound, making it an interesting subject for various scientific studies.

Scientific Research Applications

3-Methylthietane-3-carboxylic acid has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylthietane-3-carboxylic acid can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes, where thietane derivatives are oxidized using industrial oxidizing agents under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methylthietane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methylthietane-3-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-Methylthietane-3-carboxylic acid is unique due to its specific ring structure and the position of the methyl group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

3-methylthietane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2S/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZNWQGSKLASHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CSC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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